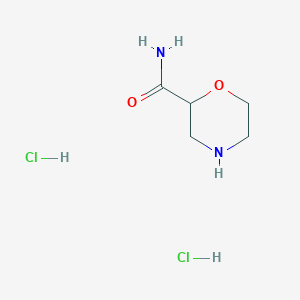

morpholine-2-carboxamide dihydrochloride

Description

Propriétés

IUPAC Name |

morpholine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c6-5(8)4-3-7-1-2-9-4;;/h4,7H,1-3H2,(H2,6,8);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCGRROSPIYSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Morpholine-2-carboxamide Dihydrochloride: A Strategic Building Block in Target-Directed Medicinal Chemistry

Executive Summary

As therapeutic targets grow increasingly complex, the demand for versatile, physicochemical-enhancing building blocks has surged. Morpholine-2-carboxamide dihydrochloride (M2CD) serves as a dual-purpose scaffold, merging the favorable pharmacokinetic (PK) profile of a morpholine ring with the robust hydrogen-bonding capabilities of a primary carboxamide [1].

This technical guide bypasses high-level summaries to provide drug discovery professionals with an in-depth mechanistic analysis of M2CD. We explore the causality behind its physical properties, its structural rationale in advanced medicinal chemistry, and provide a self-validating experimental workflow for its synthetic integration.

Physicochemical Profiling: Causality and Form Selection

When dealing with low-molecular-weight polar aliphatic heterocycles, salt selection dictates both shelf-life and synthetic reproducibility. The free base form of morpholine-2-carboxamide (CAS: 135072-13-8) [2] is susceptible to atmospheric oxidation and is inherently hygroscopic.

By employing the dihydrochloride salt (CAS: 1235655-56-7) [3], researchers obtain a bench-stable, crystalline solid. This form prevents amine degradation and allows for precise stoichiometric control during sensitive cross-coupling or substitution reactions.

Quantitative Data Summary

| Property | Value / Characteristics | Mechanistic Causality / Impact |

| Molecular Formula | Provides exact equivalent mass control for micro-scale synthesis. | |

| Molecular Weight | 203.07 g/mol (Salt) | Low MW allows for substantial target growth without violating Lipinski's Rule of 5. |

| pKa (Predicted) | ~7.9 - 8.3 (N4-amine) | The inductive (-I) pull of the C2-carboxamide lowers the basicity of the morpholine amine relative to standard morpholine (~8.36), favoring optimal equilibrium between solubility and membrane permeability at pH 7.4 [4]. |

| LogP (Free Base) | ~ -0.85 to -0.98 | Highly hydrophilic; acts as a powerful logD lowering moiety to counteract highly lipophilic aromatic cores, thereby minimizing plasma protein binding and hERG liabilities. |

| Solubility | >100 mg/mL in | The dihydrochloride salt ensures immediate and complete solvation in aqueous biological assays and polar aprotic solvents (when neutralized). |

Medicinal Chemistry Rationales: Why Deploy M2CD?

The integration of M2CD into a target molecule is rarely arbitrary. Application scientists utilize this scaffold to achieve highly specific molecular recognition functions:

-

Kinase & Protease Hinge Binders : The primary carboxamide acts as a bidirectional hydrogen bond donor-acceptor. In protease inhibitors (such as those targeting SARS-CoV-2

[5] or Plasmodium proteasome [6]), it mimics the native peptide bond, anchoring the ligand into the active site. In kinase design, it forms critical bidentate interactions with the ATP-binding hinge region. -

Metabolic Shielding : The oxygen atom in the morpholine ring effectively blocks CYP450-mediated oxidation that typically plagues unfunctionalized piperidine or pyrrolidine rings.

-

Stereochemical Vectoring : The C2 substitution projects the carboxamide pseudo-equatorially or pseudo-axially depending on the target matrix, allowing for fine-tuned spatial interrogation of binding pockets.

Caption: Workflow showing M2CD integration into target-specific inhibitor design.

Self-Validating Experimental Protocol: N4-Arylation via

To harness M2CD, the secondary morpholine nitrogen (N4) must be functionalized without hydrolyzing or over-alkylating the C2-carboxamide. The following Nucleophilic Aromatic Substitution (

Causal Design Principle : M2CD is a di-salt. It requires exactly 3.0 to 3.5 equivalents of an organic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the reactive secondary amine and neutralize the

Methodological Steps

Step 1: Preparation & Base Neutralization

-

In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend Morpholine-2-carboxamide Dihydrochloride (1.0 eq, 1.0 mmol) and the targeted aryl fluoride (1.1 eq, 1.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

-

Action: Add DIPEA (3.5 eq, 3.5 mmol) dropwise at room temperature.

-

Causality: As the base neutralizes the hydrochloride salts, the heterogeneous suspension will transition into a clear, homogenous solution, indicating the generation of the active nucleophilic free base.

Step 2: Thermal Coupling

-

Action: Heat the reaction mixture to 85°C for 12 hours under a positive nitrogen atmosphere.

Step 3: In-Process Validation (The Self-Validating Checkpoint)

-

Action: At

hours, withdraw a -

Trustworthiness & Validation Logic: This system validates itself. Unreacted M2CD contains a secondary amine that will stain deep purple/blue with Ninhydrin. The successful N-arylated product lacks this secondary amine and will remain unstained (though it will be UV active). LC-MS should show complete disappearance of the

peak (morpholine free base) and the emergence of the product mass.

Step 4: Quench and Extraction

-

Action: Cool the reaction to room temperature and quench by pouring over ice-water (15 mL). Extract the aqueous layer with Ethyl Acetate (

mL). -

Causality: The excess DMF and DIPEA salts partition favorably into the aqueous layer, while the N-arylated target compound drives into the organic phase due to the lipophilic influence of the new aryl substituent.

Step 5: Purification

-

Wash the combined organic layers with brine (

mL), dry over anhydrous

Caption: Stepwise mechanistic logic and validation pathway for N-arylation of M2CD.

References

-

ChemRxiv: Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. Available at: [Link]

-

National Institutes of Health (NIH): Consensus Pharmacophore Strategy For Identifying Novel SARS-Cov-2 Mpro Inhibitors. Available at:[Link]

-

Journal of Medicinal Chemistry (ACS Publications): Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Available at: [Link]

The Solubility Profile of Morpholine-2-Carboxamide Dihydrochloride: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Critical Path of Preformulation

In the landscape of contemporary drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical determinant of a drug candidate's ultimate success, profoundly influencing its bioavailability, formulation, and overall therapeutic efficacy. This technical guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive overview of the solubility profile of morpholine-2-carboxamide dihydrochloride. While specific quantitative data for this exact dihydrochloride salt is not extensively available in public literature, this guide will equip you with the foundational knowledge and detailed experimental protocols necessary to determine its solubility in aqueous and organic media. By synthesizing established methodologies with expert insights, we aim to empower your research and development efforts.

Introduction to Morpholine-2-Carboxamide Dihydrochloride: A Scaffold of Interest

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] Its derivatives are explored for a wide range of therapeutic applications, including roles as enzyme inhibitors and neurotransmitter modulators.[1][2] The introduction of a carboxamide group at the 2-position and its formulation as a dihydrochloride salt are strategic modifications aimed at modulating properties such as potency, selectivity, and, crucially, solubility. The dihydrochloride salt form is anticipated to enhance aqueous solubility compared to the free base due to the ionization of the morpholine nitrogen and potentially the amide group under acidic conditions.

The Theoretical Underpinnings of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a crystalline solid like morpholine-2-carboxamide dihydrochloride, the dissolution process involves the overcoming of lattice energy in the crystal by the solvation energy released upon interaction with the solvent molecules.

Several factors intrinsically influence the solubility of a compound:

-

pH of the Medium: For an ionizable compound like a dihydrochloride salt, pH is a critical factor. The solubility is expected to be highest at low pH where the compound is fully ionized and decrease as the pH approaches the pKa of the constituent basic groups.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, solubility increases with temperature.[3]

-

Polarity of the Solvent: The principle of "like dissolves like" is a fundamental guide. Polar solvents are generally better at dissolving polar and ionic solutes, while non-polar solvents are more suitable for non-polar solutes.[4]

-

Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[5] The thermodynamically most stable polymorph will have the lowest solubility.[5]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[4][6][7] This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Essential Equipment and Reagents

-

Analytical balance

-

Vials with screw caps (e.g., 2-4 mL glass vials)

-

Orbital shaker or rotator

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

-

Morpholine-2-carboxamide dihydrochloride (solid)

-

Purified water (e.g., Milli-Q or equivalent)

-

A range of organic solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, acetone).

Experimental Workflow: The Shake-Flask Method

The following protocol outlines the detailed steps for determining the solubility of morpholine-2-carboxamide dihydrochloride.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of morpholine-2-carboxamide dihydrochloride (e.g., 2-5 mg) and add it to a vial containing a precise volume of the chosen solvent (e.g., 1 mL).[8] The key is to have undissolved solid remaining at the end of the experiment.

-

Prepare separate vials for each solvent to be tested (water and a range of organic solvents).

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).[6]

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6] For some compounds, longer equilibration times may be necessary.

-

-

Phase Separation:

-

After equilibration, visually confirm the presence of undissolved solid.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).[6]

-

Carefully collect the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

For further clarification, filter the supernatant through a 0.22 µm syringe filter.[6] It is crucial to use a filter material that does not bind the compound of interest.

-

-

Quantification:

-

Accurately dilute a known volume of the filtered supernatant with a suitable solvent (often the mobile phase used for HPLC analysis).

-

Analyze the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of morpholine-2-carboxamide dihydrochloride is essential for accurate quantification.[8]

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mmol/L.

-

Anticipated Solubility Profile and Data Presentation

While specific experimental data is pending, we can hypothesize the general solubility profile of morpholine-2-carboxamide dihydrochloride based on its chemical structure.

-

Water: As a dihydrochloride salt, high aqueous solubility is expected, particularly in acidic to neutral pH ranges.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated due to the potential for hydrogen bonding with the morpholine and carboxamide functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Moderate to good solubility is likely.

-

Non-polar Solvents (e.g., Dichloromethane, Hexane): Poor solubility is expected due to the highly polar and ionic nature of the compound.

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Template for Reporting the Solubility of Morpholine-2-Carboxamide Dihydrochloride

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mmol/L) | Method |

| Water (pH 7.4) | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| 0.1 N HCl | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| Methanol | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| Ethanol | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| Acetonitrile | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| DMSO | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

| Dichloromethane | 25 | [Experimental Value] | [Experimental Value] | Shake-Flask |

Causality and Self-Validation in Experimental Design

The robustness of the shake-flask method lies in its self-validating principles. The presence of excess solid at the end of the equilibration period provides a visual confirmation that a saturated solution has been achieved. The use of a validated, specific analytical method like HPLC ensures that the measured concentration is accurate and not influenced by impurities or degradation products. To further enhance the trustworthiness of the results, it is recommended to:

-

Confirm Solid Form: Analyze the remaining solid after equilibration using techniques like X-ray powder diffraction (XRPD) to ensure that the solid form has not changed during the experiment (e.g., conversion to a different polymorph or a hydrate).[6]

-

Assess Compound Stability: The HPLC method should be stability-indicating to confirm that the compound has not degraded during the equilibration period.

Conclusion: Empowering Rational Drug Development

A comprehensive understanding of the solubility of morpholine-2-carboxamide dihydrochloride is a cornerstone for its successful development as a therapeutic agent. This guide has provided the theoretical framework and a detailed, field-proven experimental protocol to enable researchers to generate high-quality, reliable solubility data. By meticulously following the outlined procedures and considering the underlying scientific principles, drug development professionals can make informed decisions regarding formulation strategies, preclinical study design, and the overall progression of this promising compound through the development pipeline.

References

-

Solubility: Importance, Measurements and Applications - Analytik NEWS. (2024, November 14). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

-

SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved from [Link]

-

(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved from [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2019). Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (2020). Der Pharmacia Lettre, 12(4), 15-29. Retrieved from [Link]

-

Morpholine. (n.d.). CAMEO - Museum of Fine Arts Boston. Retrieved from [Link]

-

MORPHOLINE. (n.d.). Retrieved from [Link]

-

Morpholine. (n.d.). Wikipedia. Retrieved from [Link]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026, March 5). RSC Publishing. Retrieved from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). ACS Chemical Neuroscience. Retrieved from [Link]

-

Morpholine. (2022, June 13). PubChem. Retrieved from [Link]

-

Morpholine. (n.d.). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Retrieved from [Link]

-

Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2026, March 5). RSC Medicinal Chemistry. Retrieved from [Link]

-

Compound Morpholine (FDB008207). (2010, April 8). FooDB. Retrieved from [Link]

-

Morpholine. (n.d.). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. Retrieved from [Link]

-

Morpholine. (2022, September 1). Sciencemadness Wiki. Retrieved from [Link]

Sources

- 1. Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. raytor.com [raytor.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Therapeutic Applications of Morpholine-2-Carboxamide Derivatives: A Structural and Mechanistic Guide

Executive Summary: The Pharmacological Utility of the Scaffold

In contemporary medicinal chemistry, optimizing physicochemical properties while maintaining strict target affinity is a persistent challenge. The morpholine-2-carboxamide scaffold has emerged as a privileged structural motif, bridging the gap between potent central nervous system (CNS) penetrance and selective antimicrobial efficacy.

Compared to heavily utilized piperidine rings, the inclusion of the oxygen heteroatom in the morpholine ring exerts a strong electron-withdrawing inductive effect. This reduces the pKa of the adjacent basic amine, lowers lipophilicity (LogP), and enhances aqueous solubility. The carboxamide group at the 2-position acts as a versatile vector, serving as an essential hydrogen-bond donor/acceptor for target interactions while anchoring the sp³-rich ring for precise three-dimensional stereochemical control. This guide outlines the therapeutic applications of morpholine-2-carboxamide derivatives, analyzing their structural-activity relationships (SAR) and providing validated preclinical workflows for their development.

Mechanistic Pillar I: Neuromodulation & Psychiatric Therapeutics

Somatostatin Receptor 4 (SSTR4) Agonism

Somatostatin receptor 4 (SSTR4) is heavily localized in brain regions governing pain, mood regulation, and cognitive function. Activation of SSTR4 offers therapeutic avenues for Alzheimer’s disease, schizophrenia, and chronic pain without the endocrine side effects associated with other SSTR subtypes.

Recent disclosures demonstrate that specific stereoisomers of morpholine-2-carboxamides act as highly potent SSTR4 agonists[1]. Specifically, the addition of a 5-hydroxymethyl group in a cis-orientation relative to the 2-carboxamide group—yielding (2S,5R)-5-(hydroxymethyl)morpholine-2-carboxamides —unexpectedly drives sub-nanomolar potency, outperforming their trans counterparts and unsubstituted analogs[1]. This increased potency lowers the required "drug burden," minimizing off-target adverse effects and reducing drug-drug interaction risks[1].

SSTR4 agonist signaling pathway via Gi/o protein coupling and adenylyl cyclase inhibition.

Prokineticin Receptor (PKR1/PKR2) Antagonism

Disruptions in prokineticin signaling are heavily implicated in neurological disorders, including Parkinson's disease, chronic fatigue syndrome, and medication-induced dyskinesia[2]. Morpholine carboxamides functionalized with a C4-benzyl group have been identified as selective prokineticin receptor antagonists[2]. Enantiomeric resolution is critical for target engagement, with the (R)-(-)-isomer frequently demonstrating the necessary spatial geometry to block PKR2 signaling pathways effectively[2].

Mechanistic Pillar II: Antimicrobial and Antiviral Targets

Plasmodium Falciparum Proteasome Inhibition

Targeting the Plasmodium proteasome has emerged as a promising strategy for combatting drug-resistant malaria. During the hit-to-lead optimization of carboxypiperidine-based inhibitors, researchers substituted the piperidine ring with a morpholine ring to yield compounds like (S)-4-(2-Ethoxyacetyl)-N-((4-(6-methylpyridin-3-yl)thiazol-2-yl)methyl)morpholine-2-carboxamide[3].

Causality in Design: While difluorination of the piperidine ring increased potency, it compromised metabolic stability[3]. The transition to a morpholine-2-carboxamide scaffold enabled fine-tuning of the molecule's Log D. Although this swap resulted in a modest reduction in absolute potency, it dramatically improved intrinsic clearance profiles and stabilized the molecule against oxidative degradation, demonstrating the scaffold's utility in balancing pharmacokinetic liabilities[3].

Henipavirus (Nipah & Hendra) Inhibition

Nipah (NiV) and Hendra (HeV) viruses are highly pathogenic agents with pandemic potential. Due to biosafety level 4 (BSL-4) constraints, drug discovery relies on surrogates like the recombinant Cedar virus (rCedV) for high-throughput screening[4]. Optimization campaigns have identified morpholine-2-carboxamide side chains tethered to furopyrimidine cores as highly active antiviral agents[4]. These derivatives effectively inhibit viral replication while showcasing exceptional high-performance liquid chromatography (HPLC) purity and stability when synthesized via advanced microwave amidation techniques[4].

Quantitative SAR Matrix

The following table summarizes the structure-activity relationship logic dictating the deployment of morpholine-2-carboxamide variations across therapeutic fields:

| Scaffold Modification | Primary Target | Optimal Stereocenter | Biological Outcome | Pharmacological Rationale |

| 5-(hydroxymethyl) addition | SSTR4 (CNS) | (2S, 5R)-cis | Sub-nanomolar EC₅₀ | Cis-orientation dramatically increases potency over trans isomers; enhances membrane permeability and lowers required drug payload. |

| C4-benzyl functionalization | Prokineticin (PKR1/2) | (2R)-isomer | Functional Antagonism | Spatial arrangement successfully sterically hinders prokineticin binding, reversing pathological signaling in Parkinsonism. |

| Piperidine-to-Morpholine Swap | P. falciparum Proteasome | (2S)-isomer | Selective Proteasome Inhibition | Insertion of the oxygen heteroatom reduces basicity and fine-tunes Log D, attenuating metabolic lability over difluoro-piperidines. |

| Furopyrimidine Conjugation | Henipaviruses | Achiral / Diverse | Viral Replication Arrest | Optimized binding kinetics identified through hit-to-lead BSL-2 screening; yields high metabolic stability. |

Preclinical Methodology: Synthesis & Validation Protocols

As a structural motif dependent on precise stereochemistry, the synthesis and validation of morpholine-2-carboxamides require rigorous controls. The following protocols are designed as self-validating systems to ensure data integrity and causality in experimental choices.

Protocol A: Microwave-Assisted Amidation (Stereo-retentive Synthesis)

Causality: Traditional thermal amidation (e.g., using EDCI/HOBt) often requires extended reaction times that promote spontaneous epimerization at the alpha-chiral C2 position, leading to a loss of the critical (2S) or (2R) conformation. Employing microwave irradiation combined with propylphosphonic anhydride (T3P) ensures rapid kinetic conversion, maintaining spatial integrity[4].

-

Reagent Prep: Dissolve the morpholine-2-carboxylic acid building block (1.0 eq) and the target amine (1.2 eq) in anhydrous DMF.

-

Coupling: Add T3P (1.5 eq, 50% solution in EtOAc) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

-

Irradiation: React in a microwave synthesizer at 80°C for exactly 20 minutes[4].

-

Self-Validating Internal Control (Enantiomeric Excess): Post-workup, run aliquots on an analytical Chiralcel OJ column (isocratic elution: 20% ethanol, 20% methanol, 60% hexanes with diethylamine modifier)[2]. Validation Criterion: Baseline resolution against a spiked standard of the opposite enantiomer must confirm an enantiomeric excess (ee) >98% before proceeding to biological evaluation.

Protocol B: MDCK Permeability and Efflux Profiling

Causality: CNS targets (like SSTR4 and PKR1/2) require molecules to successfully breach the blood-brain barrier (BBB)[1]. The MDCK-MDR1 (Madin-Darby Canine Kidney cells transfected with P-glycoprotein) assay simulates this barrier.

-

Seeding: Seed MDCK-MDR1 cells on transwell polycarbonate inserts. Culture for 4-5 days until transepithelial electrical resistance (TEER) exceeds 150 Ω·cm².

-

Dosing: Apply 10 µM of the morpholine-2-carboxamide derivative to the apical (A) and basolateral (B) chambers in separate cohorts to measure A-to-B and B-to-A permeability.

-

Self-Validating Internal Control (Membrane Integrity): Concurrently dose with High-Permeability (Propranolol) and Low-Permeability (Atenolol) reference standards. Validation Criterion: The assay is only deemed valid if Propranolol P_app > 20 × 10⁻⁶ cm/s and Atenolol P_app < 1 × 10⁻⁶ cm/s. Promising hits must exhibit an efflux ratio (P_app B→A / P_app A→B) of < 2.5 to be considered viable CNS candidates[1].

Hit-to-lead workflow for synthesizing and validating morpholine-2-carboxamide candidates.

References

- Cis-substituted 5-(hydroxymethyl)

- Morpholine carboxamide prokineticin receptor antagonists Source: Canadian Patent 2630517A1 URL

- Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: Journal of Medicinal Chemistry URL

- Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses Source: VeriXiv URL

Sources

- 1. US20250100981A1 - Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4 - Google Patents [patents.google.com]

- 2. CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. verixiv-files.f1000.com [verixiv-files.f1000.com]

Engineering the Morpholine-2-Carboxamide Dihydrochloride Scaffold: A Technical Guide to Privileged Structures in Medicinal Chemistry

Executive Summary

In the modern landscape of target-oriented drug discovery, achieving the perfect equilibrium between pharmacokinetic (PK) viability and pharmacodynamic (PD) potency remains the ultimate challenge. The morpholine ring has long been established as a "privileged scaffold"—a molecular framework capable of binding to multiple, distinct biological targets with high affinity while maintaining favorable drug-like properties[1].

Within this chemical family, morpholine-2-carboxamide dihydrochloride represents a highly specialized and strategically valuable building block. By installing a carboxamide vector at the 2-position of the morpholine ring and stabilizing it as a dihydrochloride salt, medicinal chemists gain a dual-purpose pharmacophore: one that finely tunes the lipophilic-hydrophilic balance (logP) while providing highly directional hydrogen-bonding interactions essential for enzymatic inhibition[2]. This whitepaper delves into the physicochemical rationale, synthetic tractability, structural application, and metabolic profiling of this vital scaffold.

Physicochemical Rationale & Structural Profiling

Why the Morpholine Core?

The utility of the morpholine core in medicinal chemistry stems from its unique heteroatomic composition. The oxygen atom acts as a rigidifying hydrogen-bond acceptor, while the opposing secondary nitrogen serves as a weak base (pKa ~8.3). This basicity ensures partial ionization at physiological blood pH (7.4), allowing morpholine derivatives to seamlessly transition between aqueous compartments and lipophilic membranes[1]. This balanced profile frequently rescues lead compounds suffering from "brick dust" properties (high lipophilicity and poor solubility) without compromising blood-brain barrier (BBB) permeability[3].

The Role of the 2-Carboxamide Vector and Dihydrochloride Salt

While unsubstituted morpholines act primarily as structural spacers or solubilizing appendages, the addition of a 2-carboxamide group transforms the ring into a direct target-engaging motif. The carboxamide functional group provides a highly predictable bidentate hydrogen-bond donor/acceptor geometry. As demonstrated in the discovery of Direct Renin Inhibitors (DRIs), 2-carbamoyl morpholine scaffolds form critical hydrogen bonds with closed flap regions and catalytic aspartate residues[2].

We utilize the dihydrochloride salt form to bypass the inherent instability of the free-base morpholine. The salt significantly limits hygroscopicity, enhances bench stability (preventing oxidative degradation of the amine), and ensures precise stoichiometric weighing during automated, high-throughput parallel synthesis.

Data Summary: Predictive Physicochemical Properties

The incorporation of the morpholine-2-carboxamide architecture systematically influences primary ADME parameters.

| Parameter | Typical Value Range (Derivatized Scaffold) | Causality & Impact in Drug Design |

| Molecular Weight | < 350 g/mol | Preserves high Ligand Efficiency (LE); leaves mass "budget" for further structural decoration. |

| cLogP | 1.2 – 2.5 | Optimal range for achieving oral bioavailability and gastrointestinal absorption while enabling CNS permeability if required. |

| pKa (Basic N) | ~8.3 | Drives a favorable equilibrium between ionized (soluble) and unionized (permeable) states in systemic circulation[1]. |

| H-Bond Donors | 1 – 2 | The carboxamide primary/secondary amine secures tight binding kinetics via localized target contacts[2]. |

| H-Bond Acceptors | 3 – 4 | Interacts robustly with solvent phase water molecules, directly increasing thermodynamic solubility limits[4]. |

Mechanistic Applications in Target Binding

The placement of the carboxamide group dictates the vector orientation for receptor engagement. The diagram below illustrates the foundational pharmacophore model governing how this scaffold interacts within a generic enzyme active site (such as a protease or kinase hinge region).

Fig 1. Pharmacophore interaction map of the morpholine-2-carboxamide scaffold.

Synthetic Tractability & Functionalization Workflow

A key strength of morpholine-2-carboxamide dihydrochloride lies in its orthogonality. The synthetic strategy allows for selective derivatization at the carboxamide site prior to core modification at the basic nitrogen.

Fig 2. Stepwise synthetic workflow for morpholine-2-carboxamide diversification.

Protocol 1: Amide Coupling and Dihydrochloride Salt Formation

To ensure high-fidelity library generation, a self-validating synthetic approach must be employed. The following methodology isolates the dihydrochloride salt cleanly, sidestepping complex chromatographic purification.

-

Reagent Preparation & Activation:

-

Procedure: Dissolve N-Boc-morpholine-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

-

Causality: We strictly prefer HATU over EDC/HOBt for this scaffold. The azabenzotriazole leaving group generated by HATU dramatically accelerates the aminolysis step, which is vital when coupling sterically hindered amines (e.g., cyclopropylamine) required in renin-inhibitor designs[2]. DMF provides the necessary dielectric constant to stabilize the highly polar O-7-azabenzotriazolyl-uronium intermediate.

-

-

Amidation & Reaction Monitoring:

-

Procedure: Introduce the target amine (1.1 eq) to the activated mixture. Stir for 2–4 hours.

-

Validation: Monitor via LC-MS. The disappearance of the starting carboxylic acid mass and the emergence of the N-Boc-amide intermediate confirm complete conversion.

-

-

N-Boc Deprotection & Salt Isolation:

-

Procedure: Perform an aqueous workup to isolate the N-Boc intermediate. Resuspend the crude solid in minimal dry dichloromethane (DCM) and treat with 10 volumes of 4M HCl in 1,4-dioxane. Stir for 2 hours.

-

Causality: We utilize HCl in dioxane rather than Trifluoroacetic acid (TFA). TFA leaves strongly bound trifluoroacetate salts that require basic ion-exchange chromatography to remove. Conversely, the byproduct of the HCl/dioxane cleavage is isobutylene gas and CO₂, allowing the direct precipitation of the highly pure morpholine-2-carboxamide dihydrochloride salt.

-

-

Precipitation:

-

Procedure: Add chilled diethyl ether dropwise until a white precipitate forms entirely. Filter and dry under high vacuum.

-

Pharmacokinetic Profiling & ADME Validation

In vitro evaluation of ADME characteristics is crucial to ensure the morpholine scaffold functions as predicted. While morpholine intrinsically resists many metabolic pathways, the adjacent positions are susceptible to CYP450-mediated oxidation.

Protocol 2: High-Throughput Human Liver Microsome (HLM) Stability Assay

This assay systematically measures the intrinsic clearance (

-

Cofactor and Matrix Preparation:

-

Procedure: Prepare a solution of Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Prepare a separate NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Causality: Supplying an exogenous NADPH regenerating system is mandatory. CYP450 enzymes require a continuous supply of reducing equivalents. Without it, enzyme activity rapidly depletes, creating a false "plateau" of metabolic stability, skewing half-life predictions.

-

-

Substrate Incubation:

-

Procedure: Pre-incubate the microsomal mixture with the morpholine-2-carboxamide test compound (1 µM final concentration) for 5 minutes at 37°C. Initiate the reaction by adding the NADPH system.

-

Causality: The stock compound is dissolved in DMSO, but the final assay DMSO concentration is strictly held below 0.5% (v/v). Concentrations exceeding this threshold act as direct inhibitors of several critical CYP450 isoforms (notably CYP3A4 and CYP2C9), leading to artificially high stability readouts.

-

-

Time-Course Quenching & Protein Precipitation:

-

Procedure: At specific time points (0, 15, 30, 45, 60 minutes), extract 50 µL aliquots and quench immediately into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil or Warfarin)[4].

-

Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the microsomal proteins (halting all enzymatic activity) and extracts the remaining small-molecule test compound into the organic phase. The inclusion of the internal standard accounts for any volumetric or ionization discrepancies during mass spectrometry.

-

-

LC-MS/MS Quantification:

-

Procedure: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

-

Validation: Plot the natural log of the remaining parent compound percentage versus time. The linear regression slope determines the elimination rate constant (

), from which half-life (

-

Conclusion

Morpholine-2-carboxamide dihydrochloride stands as a premier building block in the medicinal chemist’s toolkit. By bridging optimal spatial geometry for target interaction with the fine-tuned physicochemical properties required for metabolic endurance and solubility, this privileged scaffold significantly reduces clinical attrition risks. Adhering to the robust synthetic and ADME validation protocols outlined above ensures that leads generated from this core have the highest probability of transitioning into viable therapeutic candidates.

References

- Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing URL

- Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications URL

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH URL

- Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC - NIH URL

- Benchmarking ADME Properties: A Comparative Guide - Benchchem URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Morpholine-2-Carboxamide Dihydrochloride: A Technical Guide to Toxicity and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available toxicity data and safety protocols for morpholine-2-carboxamide dihydrochloride. As specific toxicological data for this derivative is limited, this document synthesizes information on the parent compound, morpholine, to establish a robust framework for risk assessment and safe handling. The information herein is intended to empower researchers to make informed decisions and implement self-validating safety systems in their laboratories.

Introduction to Morpholine-2-Carboxamide Dihydrochloride

Morpholine-2-carboxamide dihydrochloride is a heterocyclic organic compound. The morpholine ring is a common scaffold in medicinal chemistry, appearing in a variety of drugs, including the antibiotic linezolid and the anticancer agent gefitinib[1]. The carboxamide functional group can participate in hydrogen bonding and may influence the compound's solubility and biological activity. The dihydrochloride salt form is typically used to improve the stability and solubility of the parent compound.

Due to its structural similarity to morpholine, a thorough understanding of the toxicological profile of the parent compound is essential for the safe handling of its derivatives.

Caption: Primary Hazard Classifications.

First-Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.[2][3]

-

If on Skin: Wash with plenty of soap and water. Take off immediately all contaminated clothing and wash it before reuse.[2][3]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][3] Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Handling and Storage

Safe Handling Protocol:

-

Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Storage Conditions:

-

Keep container tightly closed in a dry and well-ventilated place.[2][4]

-

For the hydrochloride salt, storage under an inert atmosphere at room temperature is recommended.

Caption: Safe Handling Workflow.

Accidental Release Measures

-

Evacuate: Evacuate personnel from the immediate area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]

-

Clean-up: Absorb with inert material (e.g., sand, diatomaceous earth) and place in a suitable container for disposal.[4]

-

Decontamination: Wash the spill area with plenty of water after material pickup is complete.[4]

Conclusion

While a complete toxicological profile for morpholine-2-carboxamide dihydrochloride is yet to be established, the known hazards of the morpholine scaffold necessitate a high degree of caution. Researchers and drug development professionals must implement stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The information and protocols outlined in this guide provide a foundation for building a self-validating system of safety to minimize risk and ensure a safe laboratory environment.

References

- Morpholine - SAFETY DATA SHEET. (2025, April 16). Penta Chemicals.

- Morpholine - SAFETY DATA SHEET. (2020, March 16). Thames River Chemical Corp.

- Page 1 Issued: 25/02/2019 Revision No - SAFETY DATA SHEET. (2019, February 25). Nexchem Ltd.

- Morpholine-2-carboxamide hydrochloride | 1185296-76-7. Sigma-Aldrich.

- Morpholine-2-carboxamide | 135072-13-8. Sigma-Aldrich.

- Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca.

- MATERIAL SAFETY DATA SHEET SDS/MSDS Morpholine CAS No 110-91-8. CDH Fine Chemical.

- Morpholine. (2024, June 28). ZORA.

- Morpholine. Neutronco.

- Morpholine-2-carboxamide hydrochloride | 1185296-76-7. Sigma-Aldrich.

- Safety Data Sheet Morpholine Revision 5, Date 01 Oct 2022. (2022, October 1). Redox.

- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.

- Morpholine. Santa Cruz Biotechnology.

- An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). International Journal of Research in Engineering and Science (IJRES).

- Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI.

- Morpholine: Human health tier II assessment Preface. (2016, July 1). Australian Government Department of Health.

- Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747. PubChem.

- Morpholine. Wikipedia.

Sources

Application Note: Precision Neutralization of Morpholine-2-Carboxamide Dihydrochloride to Free Base

Target Audience: Synthetic Organic Chemists, Medicinal Chemists, and Process Development Scientists.

Technical Context & Causality

Morpholine-2-carboxamide and its derivatives are critical structural motifs in modern drug development. They frequently appear as key synthetic intermediates in the design of highly selective therapeutics, such as reversible covalent DPP1 inhibitors (e.g., AZD7986)[1] and species-selective reversible proteasome inhibitors[2].

Due to the oxidative instability and hygroscopicity of the free secondary amine, this building block is commercially supplied and stored as a dihydrochloride salt. However, proceeding with typical derivatization (such as amide coupling,

The Core Challenge: Morpholine-2-carboxamide is exceptionally hydrophilic. Both the morpholine oxygen and the primary carboxamide act as strong hydrogen-bond acceptors and donors. A standard liquid-liquid extraction (LLE) using 1M NaOH and Dichloromethane (DCM) usually leads to significant yield losses because the free base favorably partitions into the aqueous layer. Therefore, standard methodologies fail, and we must manipulate the thermodynamic equilibrium either by manipulating the ionic strength of the aqueous phase (Salting-Out)[3] or by bypassing the aqueous phase entirely via solid-phase ion exchange[4].

Experimental Strategy Workflow

Divergent neutralization pathways for hydrophilic amine dihydrochloride salts.

Physicochemical Parameters

Understanding the exact stoichiometry and solubilities is paramount for an effective workflow. Table 1 summarizes the working parameters required to engineer the optimal extraction environment.

Table 1: Key Quantitative Data for Morpholine-2-Carboxamide Neutralization

| Parameter | Value / Characteristic | Analytical Causality |

| Compound Formula | Contains one secondary amine and one carboxamide. | |

| Salt Molar Mass | Used for calculating equivalents. | |

| Free Base Mass | Used to calculate theoretical yield post-extraction. | |

| Base Equivalents | 2.0 eq required to neutralize the dihydrochloride; 0.1-0.2 eq excess maintains basicity. | |

| Target pH | Ensures the morpholine amine ( | |

| Extraction Solvent | DCM:Isopropanol (4:1) | Isopropanol disrupts emulsions and solvates the carboxamide H-bond network. |

Validated Protocols

Depending on available laboratory reagents and scale, two orthogonal protocols are provided. Protocol B is strongly recommended for this specific compound to maximize yield.

Protocol A: Salting-Out Liquid-Liquid Extraction (SOLLE)

This method relies on high ionic strength to "salt out" the hydrophilic free base, forcing it into the organic phase[3].

-

Dissolution: In a suitable round-bottom flask, dissolve 1.0 g (4.92 mmol) of morpholine-2-carboxamide dihydrochloride in minimal distilled water (approx. 5 mL).

-

Basification: Cool the flask in an ice bath (0-5 °C) to control the exothermic neutralization. Slowly add

dropwise. Causality: The high concentration of NaOH limits the volume of water added while providing the necessary basicity and introducing -

Self-Validation (pH Check): Verify the aqueous layer reaches a pH of 11. If not, add

until this threshold is reached. -

Saturation: Add solid anhydrous

to the aqueous phase until no more dissolves (saturation). Causality: Maximizing the ionic strength decreases the solubility of the non-ionic free base. -

Biphasic Extraction: Transfer the mixture to a separatory funnel. Extract with

of a -

Validation of Extraction: Spot a drop of the remaining aqueous layer on a TLC plate and stain with Ninhydrin. If a purple spot develops upon heating, the aqueous layer still contains the amine; perform an additional extraction.

-

Isolation: Combine the organic layers, dry over anhydrous

, filter, and concentrate in vacuo to yield the free base as a viscous oil or crystalline solid.

Protocol B: Anhydrous Solid-Phase Neutralization (Ion Exchange)

This approach bypasses the aqueous phase entirely, preventing product loss for highly polar molecules[4].

-

Resin Preparation: Select a weakly basic macroporous anion exchange resin (e.g., Amberlyst A21 or Dowex in the free base form). Wash 3.0 equivalents (by capacity) of the resin with anhydrous Methanol (

) in a fritted funnel to swell the pores and remove impurities. -

Neutralization Reaction: Transfer the swollen resin to a flask containing 1.0 g of morpholine-2-carboxamide dihydrochloride dissolved in 20 mL of anhydrous

. -

Agitation: Stir the suspension gently at room temperature for 2 hours. Causality: The chloride counterions exchange with the basic sites on the solid resin, leaving the deprotonated free amine highly soluble in the methanol.

-

Self-Validation (Chloride Test): Remove a 100

aliquot of the methanolic supernatant, dilute with water, and add 1 drop of -

Isolation: Filter the mixture through a Celite pad or sintered glass funnel to remove the resin. Wash the resin bed thoroughly with an additional 15 mL of

to displace any trapped product. -

Evaporation: Concentrate the combined filtrates under reduced pressure. The result is pure, anhydrous morpholine-2-carboxamide free base, ready for downstream synthesis.

References

- Title: How can I free base cystamine dihydrochloride?

- Title: What is the best way to convert my amine compound from the salt form into free amine?

- Title: Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986)

- Source: nih.

Sources

Application Note: Advanced Peptide Coupling Strategies for Morpholine-2-carboxamide 2HCl

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction and Structural Context

The morpholine-2-carboxamide scaffold is a privileged building block in modern medicinal chemistry. Its incorporation into drug candidates frequently improves aqueous solubility, enhances metabolic stability, and successfully modulates target affinities in programs ranging from somatostatin receptor subtype 4 (SSTR4) agonists[1][2] to prokineticin receptor antagonists[3].

However, utilizing morpholine-2-carboxamide dihydrochloride (2HCl) in peptide or amide coupling reactions presents distinct chemical challenges. As a Senior Application Scientist, I frequently observe coupling failures stemming from a misunderstanding of this reagent's physical state. The bis-hydrochloride salt is highly stable and resistant to oxidation, but it demands precise stoichiometric control of basicity to liberate the secondary amine for nucleophilic attack. Furthermore, the adjacent carboxamide group at the C2 position introduces significant steric hindrance, rendering traditional carbodiimide-based coupling agents (e.g., EDC/HOBt) kinetically sluggish.

This application note provides an empirical, self-validating system for achieving high-yielding amide bonds using this challenging substrate.

Mechanistic Causality in Experimental Design

Successful coupling of morpholine-2-carboxamide 2HCl requires addressing three specific causal parameters:

-

Overcoming the Acidic Load (The "2HCl" Challenge): The morpholine-2-carboxamide molecule contains a secondary amine (the nucleophile) and a primary amide. Because it is supplied as a dihydrochloride salt, exactly 2.0 equivalents of a non-nucleophilic base are consumed purely for salt neutralization. Failure to add sufficient base leaves the secondary amine protonated, stalling the reaction entirely.

-

Steric Hindrance at C2: The morpholine nitrogen is sterically shielded by the neighboring C2-carboxamide. To overcome this activation barrier, highly efficient uronium-based coupling reagents containing a 7-aza-benzotriazole leaving group (such as HATU) are required. HATU forms a highly reactive active ester that rapidly collapses upon attack by the hindered secondary amine[1][4].

-

Prevention of Carboxylic Acid Epimerization: Because a massive excess of base (up to 5.0 equivalents total) is required to neutralize the salt and drive the HATU activation, chiral carboxylic acids are at high risk of epimerization. We prevent this by separating the activation step from the salt-neutralization step.

Visualization of Experimental Logic

The following directed graph details the mechanistic workflow, highlighting the critical checkpoints required to self-validate the reaction in real-time.

Workflow and mechanistic logic for the amide coupling of morpholine-2-carboxamide 2HCl.

Optimization Data: Reagent and Base Selection

The table below synthesizes quantitative optimization data for coupling sterically hindered carboxylic acids with morpholine-2-carboxamide 2HCl. As demonstrated, uronium salts combined with a strong tertiary amine base yield the most robust outcomes.

Table 1. Quantitative Comparison of Coupling Conditions

| Coupling Reagent | Base & Equivalents | Solvent | Time to >95% Conv. | Isolated Yield | Mechanistic Observation |

| EDC / HOBt | DIPEA (4.0 eq) | DMF | 24 - 48 h | 35 - 45% | Sluggish reaction due to steric hindrance at C2. |

| T3P (50% EtOAc) | DIPEA (5.0 eq) | EtOAc/DMF | 16 h | 60 - 72% | Good alternative for scaling, but slower than HATU[1]. |

| TBTU | TEA (4.0 eq) | DMF | 8 - 12 h | 65 - 75% | Moderate reactivity; susceptible to minor epimerization. |

| HATU | NMM (5.0 eq) | DMF | 4 h | 82 - 88% | Very clean; NMM is milder, reducing epimerization risk. |

| HATU | DIPEA (5.0 eq) | DMF | 1.5 - 3 h | >85% | Optimal. Rapid conversion; active ester dominates[2]. |

Detailed Experimental Protocol (Self-Validating SOP)

This protocol utilizes an in situ split-neutralization approach to maximize yield while minimizing the epimerization of the carboxylic acid.

Reagents Required:

-

Carboxylic Acid: 1.00 mmol

-

Morpholine-2-carboxamide 2HCl: 1.15 mmol (Slight excess to drive kinetics)

-

HATU: 1.10 mmol

-

N,N-Diisopropylethylamine (DIPEA): 5.00 mmol

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF), 10 mL

Step-by-Step Methodology:

-

Acid Activation (Vial A): Dissolve the carboxylic acid (1.00 mmol) and HATU (1.10 mmol) in 5 mL of anhydrous DMF. Add DIPEA (2.00 mmol) dropwise at 0 °C. Stir the mixture for 10 minutes.

-

Self-Validation Checkpoint 1: Analyze an aliquot via LC-MS. You must observe the disappearance of the starting acid and the formation of the corresponding HOAt-active ester mass[M+HOAt-H2O].

-

-

Salt Neutralization (Vial B): In a separate vial, suspend morpholine-2-carboxamide 2HCl (1.15 mmol) in 5 mL of anhydrous DMF. Add DIPEA (3.00 mmol) dropwise. The suspension will become a clear solution as the bis-hydrochloride salt is neutralized into the soluble free base.

-

Coupling: Transfer the solution from Vial B dropwise into Vial A over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature.

-

Self-Validation Checkpoint 2 (Basicity): After 15 minutes of stirring, spot the reaction mixture onto a damp piece of universal indicator pH paper. The paper must turn blue/purple (pH ~8-9). If the spot is green or yellow, the 2HCl salt has consumed your basicity. Immediately spike the reaction with an additional 1.0 mmol of DIPEA.

-

-

Reaction Monitoring: Stir for 2 to 4 hours. Monitor by LC-MS until the HOAt-active ester is fully consumed.

-

Biphasic Quench and Extraction: Dilute the reaction mixture with 30 mL of Ethyl Acetate (EtOAc) and wash with 20 mL of saturated aqueous NaHCO3.

-

Self-Validation Checkpoint 3 (Mass Balance): Morpholine-2-carboxamide derivatives are highly polar. Check the aqueous layer via TLC or LC-MS. If product remains in the aqueous phase, back-extract the aqueous layer with 10% Methanol in Dichloromethane (DCM) (3 × 20 mL) to ensure full recovery.

-

-

Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF. Dry over Na2SO4, concentrate under vacuum, and purify via flash column chromatography (Gradient: 0% to 10% Methanol in DCM).

References

-

Carson, et al. Morpholine carboxamide prokineticin receptor antagonists. CA2630517A1. Google Patents. 3

-

Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4. US20250100981A1. Google Patents. 1

-

Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists. WO2016075240A1. Google Patents. 2

-

Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986). Academia.edu. 4

Sources

- 1. US20250100981A1 - Cis-substituted 5-(hydroxymethyl)morpholine-2-carboxamides as agonists of SSTR4 - Google Patents [patents.google.com]

- 2. WO2016075240A1 - Morpholine and 1,4-oxazepane amides as somatostatin receptor subtype 4 (sstr4) agonists - Google Patents [patents.google.com]

- 3. CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists - Google Patents [patents.google.com]

- 4. academia.edu [academia.edu]

Application Note: Morpholine-2-Carboxamide Dihydrochloride as a Privileged Scaffold for Heterocyclic Library Synthesis

Executive Summary & Chemical Rationale

In modern medicinal chemistry, functionalized morpholines are widely regarded as privileged scaffolds. The strategic incorporation of morpholine-2-carboxamide into molecular libraries enables precise modulation of physicochemical parameters, offering superior metabolic stability and a highly tunable LogP relative to piperazine analogs. Morpholine-2-carboxamide dihydrochloride (CAS: 1235655-56-7)[1] serves as a superior building block due to its dual functional handles: an easily functionalized secondary amine (N4) and a primary amide (C2) capable of engaging in downstream cyclizations or serving as a hydrogen-bond donor/acceptor.

As a Senior Application Scientist, I highly recommend employing the dihydrochloride salt over the free base for library synthesis. The salt form ensures prolonged bench stability by neutralizing the basic amine, fully mitigating autoxidation and parasitic intermolecular condensation (dimerization) during storage. However, this demands precise stoichiometric control over basicity during in situ liberation to achieve highly reproducible library generation.

Mechanistic Grounding & Branching Trajectories

The morpholine-2-carboxamide core is successfully translated into high-throughput discovery workflows—spanning from antiviral libraries targeting henipaviruses[2] to novel cyclic amidine treatments for autoimmune diseases[3]. The reactivity profile diverges primarily at the N4 position, driven by the liberation of the free amine.

Mechanistically, introducing a non-nucleophilic base such as

Figure 1: Divergent synthesis pathways from morpholine-2-carboxamide dihydrochloride.

Comparative Reaction Profiles for Library Synthesis

A successful library synthesis relies on predictable yields and scalable conditions. The following table summarizes the optimized empirical data established for functionalizing the morpholine-2-carboxamide core.

| Target Transformation | Target Bond | Key Reagents & Catalysts | Base / Additive | Typical Yield | Mechanistic Rationale |

| N-Arylation | C(sp2)–N | RuPhos Pd G2, RuPhos[3] | 65–85% | Bulky, electron-rich ligand accelerates oxidative addition and resists | |

| Reductive Amination | C(sp3)–N | DIPEA | 75–95% | Mild hydride source strictly targets iminium reduction without reducing the precursor aldehyde. | |

| Amide Dehydration | C | 50–70% | Converts the native H-bond donor into an electron-withdrawing, metabolically stable nitrile vector. |

Self-Validating Protocol A: N-Arylation via Buchwald-Hartwig Cross-Coupling

Recent patent literature extensively validates the synthesis of endosomal Toll-like receptor (TLR) inhibitors via Pd-catalyzed cross-coupling of morpholine-2-carboxamides[5]. The choice of the G2 precatalyst system resolves induction-period inconsistencies historically associated with

Causality Check: Why

-

Reaction Preparation (Inert Atmosphere): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add morpholine-2-carboxamide dihydrochloride (1.0 equiv, 1.0 mmol), the target aryl/heteroaryl halide (1.1 equiv), and anhydrous

(3.0 equiv, 3.0 mmol). -

Catalyst Loading: Under a steady stream of Argon, introduce the RuPhos Pd G2 precatalyst (0.05 equiv, 5 mol%) and the free RuPhos ligand (0.05 equiv, 5 mol%).

-

Solvent Addition: Syringe in anhydrous 1,4-dioxane (5.0 mL, 0.2 M concentration). Seal the tube and initiate stirring.

-

Thermal Activation: Transfer the reaction to a pre-heated oil bath at 85 °C and stir for 12 hours.

-

Self-Validating System: The initial reaction mixture will appear as a bright yellow, heterogeneous suspension. Within 30–45 minutes at 85 °C, the successful formation of the active

monoligated species triggers a distinct color shift to a dark reddish-brown, homogeneous solution. If the mixture remains a bright yellow suspension after 1 hour, the precatalyst activation has failed (likely due to oxygen ingress).

-

-

Workup & Isolation: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a tightly packed Celite pad to safely remove inorganic salts and precipitated palladium black. Concentrate the filtrate in vacuo and purify via reverse-phase HPLC.

Figure 2: Mechanistic catalytic cycle for Pd-catalyzed morpholine N-arylation.

Self-Validating Protocol B: N-Alkylation via Reductive Amination

Reductive amination is a staple in heterocyclic library synthesis, prominently used for generating morpholine carboxamide-based prokineticin receptor antagonists[4]. This protocol dictates a strict order of addition to prioritize iminium formation over side-reactions.

Causality Check: Why

-

Free Base Liberation & Iminium Formation: Suspend morpholine-2-carboxamide dihydrochloride (1.0 equiv, 1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Add DIPEA (2.2 equiv, 2.2 mmol) dropwise at room temperature. Stir for 10 minutes until the solution becomes clear (indicating base liberation). Inject the target aldehyde (1.1 equiv, 1.1 mmol) and allow the mixture to stir for 1 hour to drive iminium condensation.

-

Controlled Reduction: Introduce sodium triacetoxyborohydride (1.5 equiv, 1.5 mmol) in three equal portions over 15 minutes to prevent sudden exotherms.

-

Reaction Progression: Stir the reaction at room temperature for 4 to 12 hours (monitored via LC-MS).

-

Quenching & Workup: Cautiously quench the reaction by adding 10 mL of saturated aqueous

.-

Self-Validating System: The addition of the bicarbonate quench will instantly trigger rigorous gas evolution (

bubbles). This visible effervescence validates that active, unspent hydride was present throughout the reaction duration. Do not proceed to phase separation until bubbling has completely ceased (approx. 15 minutes).

-

-

Isolation: Extract the aqueous layer with dichloromethane (

). Dry the combined organic layers over anhydrous

References[1] Morpholine-2-carboxylic acid amide dihydrochloride | 1235655-56-7. Sigma-Aldrich. Link[2] Discovery and Optimization of First-in-Class Furopyrimidine-based Inhibitors of Henipaviruses. VeriXiv. Link[5] US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors. Google Patents. Link[4] CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists. Google Patents. Link[3] WO2020048595A1 - Novel cyclic amidine compounds for the treatment of autoimmune disease. Google Patents. Link

Sources

- 1. Morpholine-2-carboxylic acid amide dihydrochloride | 1235655-56-7 [sigmaaldrich.com]

- 2. verixiv.org [verixiv.org]

- 3. WO2020048595A1 - Novel cyclic amidine compounds for the treatment of autoimmune disease - Google Patents [patents.google.com]

- 4. CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists - Google Patents [patents.google.com]

- 5. US20190211009A1 - Compounds and compositions as inhibitors of endosomal toll-like receptors - Google Patents [patents.google.com]

Application Note: Optimization of Reaction Conditions for the N-Alkylation of Morpholine-2-carboxamide

Executive Summary

The morpholine-2-carboxamide scaffold is a critical structural motif in contemporary medicinal chemistry, particularly in the synthesis of prokineticin receptor antagonists and selective proteasome inhibitors[1],[2]. Functionalization of this core invariably necessitates N-alkylation to tailor lipophilicity and target-binding affinity. This technical protocol delineates the chemoselective N-alkylation of morpholine-2-carboxamide, providing a causal, self-validating framework for executing both Reductive Amination and Direct

Mechanistic Rationale & Reaction Design

The dual-nitrogen nature of morpholine-2-carboxamide requires an evaluation of relative nucleophilicity. The primary carboxamide nitrogen at C2 is functionally non-nucleophilic; its lone pair is extensively delocalized into the adjacent carbonyl

However, the N4 position is relatively unhindered. Under basic

To bypass this kinetic trap, chemoselective reductive amination is prioritized[1]. By proceeding through an electrophilic iminium intermediate that is rapidly trapped by sodium triacetoxyborohydride (

Kinetic and thermodynamic pathways differentiating Reductive Amination and Direct N-alkylation.

Quantitative Process Parameters

Selection of the optimal protocol depends intrinsically on the availability of the electrophile and the steric demands of the target modification.

| Parameter | Method A: Reductive Amination | Method B: Direct |

| Optimal Electrophile | Aryl, heteroaryl, or alkyl aldehydes | Unhindered |

| Core Reagents | ||

| Preferred Solvents | THF, 1,4-Dioxane, or DCE | Acetonitrile (ACN), DMF, or DCM |

| Temperature Profile | 0 °C initially, warming to 25 °C | 0 °C to 60 °C (Halide dependent) |

| Chemoselectivity | Excellent (>95% mono-alkylation) | Moderate (Risk of quaternization) |

| C2 Stereocenter | Fully retained (no epimerization base present) | Fully retained (mild heterogeneous base) |

| Typical Yields | 80% – 95% | 45% – 70% |

Standardized Methodologies

3.1. Method A: Chemoselective Reductive Amination (Preferred Protocol)

Rationale: The inclusion of acetic acid selectively lowers the pH (to ~4–5), protonating the aldehyde oxygen to accelerate iminium formation without neutralizing the morpholine starting material (pKa ~8.3).

Step-by-Step Procedure:

-

Reaction Initiation: To a flame-dried vessel under nitrogen, dissolve morpholine-2-carboxamide (1.00 eq) and the target aldehyde (1.10 eq) in anhydrous THF (to achieve a 0.2 M concentration).

-

Catalytic Activation: Add glacial acetic acid (1.20 eq) dropwise. Stir the mixture at ambient temperature for 30 minutes.

-

Self-Validating Step: Monitor via Thin Layer Chromatography (TLC; Ninhydrin stain). The secondary amine starting material stains bright red/pink. The complete consumption of this spot verifies quantitative iminium formation prior to reduction.

-

-

Hydride Transfer: Cool the vessel to 0 °C. Add

(1.50 eq) in three equal portions over 15 minutes to control the mild exotherm[1]. -

Maturation: Remove the cooling bath. Stir at ambient temperature for 12–16 hours.

-

Aqueous Quench & Extraction: Slowly quench the reaction via the dropwise addition of saturated aqueous

.-

Self-Validating Step: Effervescence (

evolution) will occur as excess acetic acid and boron complexes are destroyed. Complete cessation of gas evolution visually confirms the pH is sufficiently alkaline (>8.5). This ensures the newly synthesized basic tertiary morpholine target is fully un-ionized, guaranteeing quantitative partitioning into the organic layer during the subsequent ethyl acetate (EtOAc) extraction.

-

3.2. Method B: Direct

N-Alkylation

Rationale: Utilized strictly when aldehyde precursors are inaccessible.

Step-by-Step Procedure:

-

Basification: Suspend morpholine-2-carboxamide (1.00 eq) and finely milled, anhydrous

(2.50 eq) in anhydrous Acetonitrile (0.2 M). -

Electrophile Addition: Cool the suspension to 0–5 °C. Add the alkyl halide (1.05 eq) dropwise over 10 minutes.

-

Causality Note: Restricting the electrophile to a minimal stoichiometric excess (1.05 eq) is the primary line of defense against quaternary salt formation[3].

-

-

Thermal Activation: Gradually warm the reaction. If utilizing an alkyl bromide, heating to 50–60 °C may be required to drive completion.

-

Reaction Monitoring:

-

Self-Validating Step: As the reaction proceeds, the suspension's physical texture shifts from the dense, granular

to a highly voluminous, fine white precipitate (

-

-

Workup: Filter the crude mixture over a tightly packed pad of Celite to remove all inorganic salts. Wash the pad with warm ACN. Evaporate the filtrate under reduced pressure.

Analytical Validation & Stereochemical Preservation

Morpholine-2-carboxamide is frequently isolated in an enantiopure state. The C2 carbon (alpha to the carbonyl) is stereochemically vulnerable to base-catalyzed epimerization under strongly basic homogeneous conditions (e.g.,

References

-

[1] Title: CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists. Source: Google Patents. URL:

-

[4] Title: EP3057964B1 - Selectively Substituted Quinoline Compounds. Source: European Patent Office. URL:

-

[2] Title: Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria. Source: PubMed Central (PMC). URL:[Link]

Sources

- 1. CA2630517A1 - Morpholine carboxamide prokineticin receptor antagonists - Google Patents [patents.google.com]

- 2. Optimization of species-selective reversible proteasome inhibitors for the treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 4-(propan-2-yl)morpholine-2-carboxylate|1549929-74-9 [benchchem.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols: Microwave-Assisted Synthesis of Morpholine-2-Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and ability to modulate biological activity.[1][2][3] Specifically, morpholine-2-carboxamide derivatives are of significant interest as they provide a versatile platform for creating diverse chemical libraries for drug discovery.[1] However, traditional synthetic methods for these compounds often involve long reaction times, high energy consumption, and the use of hazardous solvents, creating bottlenecks in the drug development pipeline.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering a green and efficient alternative to conventional heating methods.[5][6] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and purity.[7][8] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dipolar polarization and ionic conduction mechanisms.[4][9] This application note provides a comprehensive guide to the microwave-assisted synthesis of morpholine-2-carboxamide derivatives, including detailed protocols, optimization strategies, and safety considerations.

The Science Behind Microwave-Assisted Synthesis

Conventional heating methods rely on thermal conduction, where heat is transferred from an external source to the reaction vessel and then to the solvent and reactants. This process is often slow and inefficient, leading to uneven heating and the formation of byproducts.[10] In contrast, microwave energy directly interacts with polar molecules within the reaction mixture, causing them to rapidly oscillate and generate heat.[4][10] This volumetric and uniform heating leads to several advantages:

-

Accelerated Reaction Rates: Reactions that typically take hours or even days can often be completed in minutes.[7][8]

-

Increased Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to higher yields of the desired compound.[5][11]

-

Energy Efficiency: Microwave synthesis consumes significantly less energy compared to conventional heating methods.[11]

-

Greener Chemistry: The efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[12][13]

Key Parameters in Microwave Synthesis

Several parameters can be optimized to achieve the best results in microwave-assisted synthesis:

-

Temperature: Higher temperatures generally lead to faster reaction rates. However, excessively high temperatures can cause decomposition of reactants or products.

-

Time: The reaction time should be sufficient for the reaction to go to completion but not so long that it leads to byproduct formation.

-

Solvent: The choice of solvent is crucial as it must be able to absorb microwave energy efficiently. Polar solvents like water, ethanol, and DMF are good microwave absorbers.[4][13]

-

Power: The microwave power should be adjusted to maintain the desired reaction temperature without causing rapid pressure buildup.

Experimental Protocols

General Safety Precautions for Microwave Reactors

-

Never use a domestic microwave oven for chemical synthesis. Laboratory microwave reactors are specifically designed with safety features to handle flammable solvents and high pressures.[14][15]

-

Always use sealed reaction vessels designed for microwave synthesis. These vessels are built to withstand high pressures and temperatures.[16]

-

Do not exceed the recommended volume for the reaction vessel. Overfilling can lead to dangerous pressure buildup.[17]

-

Ensure proper ventilation. Place the microwave reactor in a fume hood to vent any flammable or toxic vapors.[14]

-

Never heat sealed vessels containing unknown substances or those that may generate a large amount of gas. [18]

-

Do not introduce metal objects into the microwave cavity. This can cause sparking and potentially ignite flammable solvents.[14][17]

-

Always allow the reaction vessel to cool to a safe temperature before opening. [16]

Synthesis of a Representative Morpholine-2-Carboxamide Derivative

This protocol describes a general procedure for the synthesis of an N-aryl morpholine-2-carboxamide via a microwave-assisted coupling reaction.

Materials:

-

Morpholine-2-carboxamide

-

Substituted aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(OAc)2)

-

Ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

-

Solvent (e.g., Dioxane)

-

Microwave reactor vials (10-20 mL) with stir bars

-

Single-mode microwave reactor

Procedure:

-

To a 10 mL microwave vial equipped with a magnetic stir bar, add morpholine-2-carboxamide (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)2 (0.05 mmol), Xantphos (0.1 mmol), and Cs2CO3 (2.0 mmol).

-

Add 5 mL of dioxane to the vial.

-

Seal the vial tightly with a septum cap.

-

Place the vial in the microwave reactor cavity.

-

Set the reaction parameters:

-

Temperature: 150 °C

-

Time: 30 minutes

-

Power: 100 W (adjust as needed to maintain temperature)

-

Stirring: On

-